

# Spectroscopic and Synthetic Profile of Ethyl 6-oxopiperidine-3-carboxylate: A Technical Guide

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## Compound of Interest

Compound Name: Ethyl 6-oxopiperidine-3-carboxylate

Cat. No.: B1339317

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This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for **ethyl 6-oxopiperidine-3-carboxylate** (CAS 146059-76-9), a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of predicted data and expected values derived from the analysis of its constituent functional groups.

## Molecular Structure and Properties

**Ethyl 6-oxopiperidine-3-carboxylate** possesses a six-membered lactam ring functionalized with an ethyl carboxylate group at the 3-position. Its structure combines key pharmacophoric elements, making it a valuable scaffold for further chemical elaboration.

- Molecular Formula:  $C_8H_{13}NO_3$
- Molecular Weight: 171.19 g/mol
- IUPAC Name: ethyl 6-oxo-3-piperidinecarboxylate

## Spectroscopic Data Analysis

The following sections summarize the expected and predicted spectroscopic data for **ethyl 6-oxopiperidine-3-carboxylate**. These values are based on established principles of NMR and IR spectroscopy and predicted mass spectrometry data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are predicted for a standard deuterated solvent such as CDCl<sub>3</sub> or DMSO-d<sub>6</sub>. The chemical shifts ( $\delta$ ) are expressed in parts per million (ppm).

Table 1: Expected <sup>1</sup>H NMR Spectroscopic Data

Protons	Multiplicity	Expected Chemical Shift (ppm)	Coupling Constants (Hz)	Assignment
NH	Broad Singlet	6.0 - 8.0	-	Lactam Amide Proton
O-CH <sub>2</sub> -CH <sub>3</sub>	Quartet	~ 4.1 - 4.2	J ≈ 7.1	Ethyl Ester Methylene
H3	Multiplet	~ 3.3 - 3.5	-	Methine proton α to Ester
H2 (axial)	Multiplet	~ 3.2 - 3.4	-	Methylene α to Amide N
H2 (equatorial)	Multiplet	~ 3.0 - 3.2	-	Methylene α to Amide N
H4, H5	Multiplet	~ 1.8 - 2.4	-	Ring Methylene Protons
O-CH <sub>2</sub> -CH <sub>3</sub>	Triplet	~ 1.2 - 1.3	J ≈ 7.1	Ethyl Ester Methyl

Table 2: Expected <sup>13</sup>C NMR Spectroscopic Data

Carbon	Expected Chemical Shift (ppm)	Assignment
C=O (Ester)	~ 172	Ester Carbonyl
C=O (Lactam)	~ 170	Amide Carbonyl
O-CH <sub>2</sub> -CH <sub>3</sub>	~ 61	Ethyl Ester Methylene
C3	~ 50	Methine Carbon α to Ester
C2	~ 45	Methylene Carbon α to Amide N
C4, C5	~ 20 - 30	Ring Methylene Carbons
O-CH <sub>2</sub> -CH <sub>3</sub>	~ 14	Ethyl Ester Methyl

## Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the lactam and ethyl ester functional groups.

Table 3: Expected IR Absorption Bands

Functional Group	Vibration Mode	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
N-H (Lactam)	Stretching	3200 - 3400	Medium, Broad
C-H (Aliphatic)	Stretching	2850 - 3000	Medium
C=O (Ester)	Stretching	~ 1735	Strong
C=O (Lactam)	Stretching	~ 1670	Strong
C-O (Ester)	Stretching	1150 - 1250	Strong

## Mass Spectrometry (MS)

Mass spectrometry data is predicted for electrospray ionization (ESI) in positive ion mode. The table lists the expected mass-to-charge ratios ( $m/z$ ) for common adducts.

Table 4: Predicted Mass Spectrometry Data (ESI+)

Adduct	Formula	Calculated $m/z$
$[M+H]^+$	$[C_8H_{14}NO_3]^+$	172.0968
$[M+Na]^+$	$[C_8H_{13}NNaO_3]^+$	194.0787
$[M+K]^+$	$[C_8H_{13}KNO_3]^+$	210.0527

## Experimental Protocols

This section outlines a plausible synthetic route and standard analytical procedures for the characterization of **ethyl 6-oxopiperidine-3-carboxylate**.

### Synthesis via Dieckmann Condensation

The target compound can be synthesized via an intramolecular Dieckmann condensation of an appropriate acyclic amino-diester precursor.

#### 3.1.1 Synthesis of Diethyl 2-(2-(ethoxycarbonyl)ethylamino)acetate

- To a solution of ethyl glycinate hydrochloride (1 equiv.) in ethanol, add triethylamine (2.2 equiv.) and ethyl acrylate (1.1 equiv.).
- Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure.
- Purify the resulting crude oil by column chromatography on silica gel to yield the pure amino-diester precursor.

#### 3.1.2 Dieckmann Condensation to **Ethyl 6-oxopiperidine-3-carboxylate**

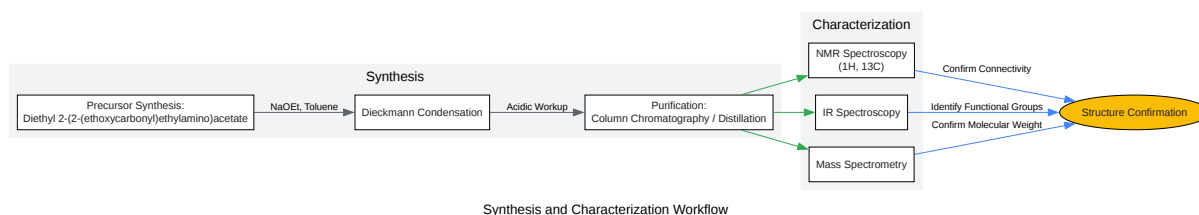
- Prepare a solution of sodium ethoxide (1.1 equiv.) in anhydrous toluene or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
- Heat the solution to reflux.
- Add a solution of the amino-diester precursor (1 equiv.) in the same anhydrous solvent dropwise to the refluxing sodium ethoxide solution over a period of 1-2 hours.
- Continue refluxing for an additional 2-4 hours after the addition is complete.
- Cool the reaction mixture to room temperature and then quench by pouring it into a mixture of ice and dilute hydrochloric acid, adjusting the pH to ~5-6.
- Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography to obtain **ethyl 6-oxopiperidine-3-carboxylate**.

## Spectroscopic Characterization

- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) or dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) with tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- IR Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a NaCl plate or as a KBr pellet.
- Mass Spectrometry: High-resolution mass spectra (HRMS) are acquired using an ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometer in positive ion mode.

## Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization process, as well as the expected structural correlations from NMR data.



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Caption: Workflow for the synthesis and characterization.

Caption: Expected key proton correlations for the molecule.

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